allo-Ile-isoindoline HCl
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUCMHGVDQUBMQ-HTKOBJQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883545-48-9 | |
| Record name | 1-Pentanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-, hydrochloride (1:1), (2S,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883545-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Chemical Modifications of Allo Ile Isoindoline Hcl
Strategies for the Stereoselective and Enantioselective Synthesis of allo-Ile-isoindoline HCl
The stereochemistry of this compound is critical for its biological activity. Therefore, synthetic methods that allow for precise control over the stereogenic centers are highly valuable.
Chemoenzymatic methods offer an environmentally friendly and highly selective route to chiral molecules. Lipase-catalyzed kinetic resolution is a common strategy. researchgate.netjlu.edu.cn For instance, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and allowing for their separation. researchgate.net This approach has been successfully applied to the synthesis of intermediates for various chiral compounds, including those with structural similarities to the building blocks of this compound. jlu.edu.cn
Asymmetric catalysis, using chiral metal complexes or organocatalysts, provides another powerful tool for establishing the desired stereochemistry. epfl.ch For example, chiral copper-pybox complexes have been used for the enantioselective intramolecular propargylic amination to produce optically active 1-ethynyl-isoindolines. researchgate.net Similarly, asymmetric hydrogenation catalyzed by chiral metal complexes can yield enantiomerically enriched isoindoline (B1297411) derivatives. researchgate.netgoogle.com
The synthesis of this compound involves the formation of a bond between the allo-isoleucine moiety and the isoindoline core, creating a second stereocenter. Diastereoselective reactions are employed to control the relative configuration of these two centers. One approach involves the Michael addition of a protected amino acid to a nitro-olefin derived from oxetane-3-one, which can be used to generate oxetanyl dipeptides with specific diastereoselectivity. ethz.ch
Another strategy is the Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes, which can produce cis-1,3-disubstituted isoindolines with high diastereoselectivity. rsc.org The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric ratio of the product. rsc.org The synthesis of different stereoisomers is important for understanding the structure-activity relationships, as different isomers can exhibit varying biological activities. lookchem.com
Chemoenzymatic and Asymmetric Catalytic Approaches in this compound Synthesis
Optimized Peptide Coupling and Amidation Reactions in the Formation of this compound
The formation of the amide bond between the allo-isoleucine and the isoindoline nitrogen is a key step in the synthesis of this compound. mdpi.com This reaction is typically achieved through peptide coupling chemistry. mdpi.com A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization. bachem.com
Commonly used coupling reagents include carbodiimides like EDC·HCl, often in combination with additives such as HOBt or HOAt to suppress racemization and improve reaction rates. bachem.comsigmaaldrich.com Phosphonium and uronium/aminium salts, such as PyBOP, HBTU, and HATU, are also highly effective coupling reagents. sigmaaldrich.com The choice of reagent, solvent, and base can significantly impact the yield and purity of the final product. bachem.com For instance, the use of HATU is particularly beneficial for coupling sterically hindered amino acids. sigmaaldrich.com Optimization of these conditions is essential for the large-scale and efficient synthesis of this compound.
A general synthetic route to isoindoline-containing compounds involves the initial formation of a phthalimide (B116566) derivative, followed by reduction to the isoindoline. mdpi.com The peptide side chain, in this case allo-isoleucine, is then introduced using standard peptide coupling methods. mdpi.com
Derivatization and Analog Generation from the this compound Core
To explore the structure-activity relationships and develop improved analogs, the this compound core structure can be chemically modified.
Modifications to both the isoindoline ring and the allo-isoleucine side chain have been explored to generate a diverse range of analogs. researchgate.netresearchgate.net Substituted isoindolines can be synthesized by reacting α,α'-dibromo-o-xylene with various amino acid esters. researchgate.net Phenyl- and pyridyl-substituted isoindolines have also been prepared through the reaction of o-phthalaldehyde (B127526) with corresponding aromatic amines. researchgate.net These modifications can influence the compound's potency and selectivity. researchgate.net
Analogs of allo-isoleucine can also be synthesized and incorporated into the final molecule. For example, trifluorinated allo-isoleucine has been synthesized and could potentially be used to create fluorinated analogs of this compound. beilstein-journals.org The synthesis of such analogs often starts from readily available precursors like L-isoleucine, which can be converted to D-allo-isoleucine through stereospecific inversion or enzymatic resolution. ethz.chrsc.org
Table 1: Examples of Synthetic Approaches to Isoindoline Derivatives
| Starting Materials | Reaction Type | Product | Reference |
|---|---|---|---|
| α,α'-dibromo-o-xylene, L-α-amino acid esters | Nucleophilic substitution | 2-substituted isoindoline derivatives of α-amino acids | researchgate.net |
| o-phthalaldehyde, aromatic/heteroaromatic amines | Condensation | Phenyl- and pyridyl-substituted isoindolines | researchgate.net |
| Phthalonitrile (B49051) | Catalytic hydrogenation | Isoindoline | google.com |
To investigate the mechanism of action of this compound, it is often necessary to develop probes that can be used in biochemical or cellular assays. This typically involves the introduction of a functional group that can be used for detection or for linking the molecule to a solid support.
One common strategy is the use of derivatizing agents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.nettandfonline.comresearchgate.net These reagents react with the primary amine of the allo-isoleucine moiety to form fluorescent or UV-active derivatives that can be easily detected by HPLC. tandfonline.comresearchgate.net This allows for the quantification of the compound in biological samples.
Another approach is to incorporate a reactive handle into the molecule during synthesis. For example, a terminal alkyne or azide (B81097) group could be introduced, which can then be used for "click" chemistry reactions to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. This strategy allows for the specific labeling of the target protein in complex biological systems.
Synthesis of Substituted Isoindoline and allo-Isoleucine Analogs
Scale-Up Considerations and Process Chemistry for Research-Grade this compound Production
Synthetic Strategy Overview:
A plausible synthetic route would begin with the separate syntheses of the isoindoline moiety and D-alloisoleucine. The isoindoline part can be synthesized from commercially available precursors like phthalonitrile through catalytic hydrogenation. google.com The D-alloisoleucine component, a non-proteinogenic amino acid, can be prepared via several methods, including the epimerization of the more common L-isoleucine. rsc.orgresearchgate.net This process often involves acetylation followed by separation of the diastereomeric salts. researchgate.net
Once the two key fragments are obtained in high purity, they would be coupled together. This step is analogous to peptide bond formation and could employ standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). wikipedia.org Following the coupling reaction, the final step would be the formation of the hydrochloride salt to enhance stability and solubility. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent like ethyl acetate (B1210297) or ethanol. google.comunal.edu.co
Key Process Chemistry and Scale-Up Challenges:
Scaling up the synthesis of a chiral molecule like this compound presents several challenges that must be addressed to ensure consistent quality, yield, and purity.
Control of Stereochemistry: Maintaining the specific stereochemistry of the "allo" configuration of the isoleucine moiety is critical. The epimerization and resolution steps for producing D-alloisoleucine must be carefully controlled to achieve high diastereomeric excess. google.comgoogle.com Similarly, during the coupling and subsequent work-up procedures, conditions must be optimized to prevent racemization.
Raw Material Sourcing and Quality: The quality of starting materials, such as phthalonitrile and L-isoleucine, directly impacts the purity of the final product. For research-grade production, it is essential to source high-purity raw materials and establish stringent quality control specifications.
Reaction Optimization: Each step of the synthesis must be optimized for scale. This includes evaluating different solvents, catalysts, reaction times, and temperatures to maximize yield and minimize the formation of by-products. For instance, the choice of catalyst for the hydrogenation of phthalonitrile is crucial for achieving high yield and purity of the isoindoline intermediate. google.com
Purification Strategies: The purification of intermediates and the final product is a critical aspect of the process. For a chiral HCl salt, a combination of techniques may be employed.
Crystallization: This is a preferred method for purifying the final hydrochloride salt. unal.edu.co The choice of solvent system is crucial for obtaining the desired crystalline form and for effective removal of impurities. researchgate.net Diastereomeric salt crystallization can also be a key step in resolving the D-alloisoleucine. nih.gov
Chromatography: For achieving high-purity research-grade material, chromatographic purification may be necessary. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on chiral stationary phases are often used for the separation of stereoisomers. chromatographyonline.com
Illustrative Data Tables for Process Optimization:
The following tables illustrate the types of data that would be generated during the process development and scale-up of this compound. The values are representative and based on typical outcomes for similar chemical processes.
Table 1: Comparison of Potential Purification Methods for this compound
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Considerations |
| Recrystallization | 95.0 - 98.5 | 70 - 85 | Solvent selection is critical; potential for polymorphism. |
| Preparative HPLC | > 99.0 | 50 - 70 | High purity achievable; solvent-intensive and costly for large scale. |
| Chiral SFC | > 99.5 (ee) | 60 - 80 | Excellent for enantiomeric separation; requires specialized equipment. |
| Diastereomeric Salt Crystallization | > 99.0 (de) | 40 - 60 | Effective for chiral resolution of precursors; requires a suitable resolving agent. nih.gov |
Table 2: Illustrative Process Parameters for Key Synthetic Steps
| Step | Reaction | Key Parameters | Typical Yield (%) |
| 1 | Isoindoline Synthesis | Catalyst: 5% Pt/C; Solvent: Acetic Acid; Temp: 50-70°C google.com | 75 - 85 |
| 2 | D-alloisoleucine Synthesis | Epimerization of L-isoleucine with acetic anhydride; enzymatic or salt resolution researchgate.net | 40 - 50 |
| 3 | Coupling Reaction | Coupling agent: DIC/HOBt; Solvent: Dichloromethane; Temp: 0-25°C wikipedia.org | 70 - 80 |
| 4 | HCl Salt Formation | Reagent: HCl in Ethyl Acetate; Temp: 0-25°C google.com | > 95 |
Quality Control for Research-Grade Material:
To ensure the production of high-quality research-grade this compound, a robust quality control program is essential. This would include:
Identity Confirmation: Using techniques like NMR, Mass Spectrometry, and IR spectroscopy.
Purity Assessment: Employing HPLC to determine chemical purity and identify any impurities.
Enantiomeric Purity: Using chiral HPLC or SFC to confirm the enantiomeric excess (ee) or diastereomeric excess (de).
Residual Solvent Analysis: Using Gas Chromatography (GC) to quantify any remaining solvents from the synthesis and purification processes.
By carefully considering these synthetic and process chemistry aspects, it is possible to develop a scalable and reproducible process for the production of high-purity, research-grade this compound.
Sophisticated Spectroscopic and Chromatographic Characterization of Allo Ile Isoindoline Hcl
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling of allo-Ile-isoindoline HCl
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unequivocal determination of the compound's elemental composition, distinguishing it from other potential molecules with the same nominal mass.
For this compound, HRMS analysis using a technique like Electrospray Ionization (ESI) in positive mode would be expected to yield a protonated molecular ion [M+H]⁺. The measured mass of this ion is compared against the calculated theoretical mass to confirm the molecular formula.
Furthermore, HRMS is critical for impurity profiling. Its high resolving power can detect and identify process-related impurities or degradation products, even at trace levels. By comparing the measured exact masses of these minor components to a database of potential impurities (e.g., starting materials, reagents, or side-products), a comprehensive impurity profile can be established. Fragmentation studies (MS/MS) on these impurity ions can further elucidate their structures. acs.org
Table 1: Illustrative HRMS Data for this compound This table contains hypothetical data for illustrative purposes.
| Parameter | Value |
| Ion Mode | ESI+ |
| Observed m/z [M+H]⁺ | 219.1492 |
| Molecular Formula | C₁₄H₂₀N₂ |
| Calculated m/z [M+H]⁺ | 219.1488 |
| Mass Error (ppm) | 1.8 |
| Elemental Composition | C: 76.92%, H: 9.22%, N: 12.82% |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation of this compound and its Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural elucidation of this compound, providing detailed information on the connectivity and spatial arrangement of atoms. numberanalytics.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) experiments is required for an unambiguous assignment. conicet.gov.ar
¹H NMR spectroscopy confirms the presence of all protons and their immediate electronic environments. Key signals would include those for the aromatic protons of the isoindoline (B1297411) ring, the diastereotopic protons of the isoindoline CH₂, and the distinct signals of the allo-isoleucine side chain (α-H, β-H, γ-CH₂, γ'-CH₃, and δ-CH₃). gsconlinepress.comrsc.orgrsc.org
¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl-equivalent carbons of the isoindoline structure and the carbons of the aliphatic side chain. gsconlinepress.comresearchgate.net
The stereochemistry, particularly the differentiation between isoleucine and allo-isoleucine, is a critical aspect. The chemical shifts and coupling constants of the α-proton and α-carbon are diagnostic for distinguishing between these epimers. rsc.org Advanced 2D NMR techniques are crucial for confirming the allo- configuration:
COSY (Correlation Spectroscopy): Establishes the ¹H-¹H coupling network, tracing the connectivity from the α-proton through the β-proton to the γ- and δ-protons of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity, which is essential for confirming the relative stereochemistry at the α- and β-carbons that defines the allo- configuration. numberanalytics.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table contains hypothetical data based on known values for similar structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H COSY Correlations |
| Isoindoline Aromatic | 7.20-7.40 (m, 4H) | 122-138 | - |
| Isoindoline CH₂ | 4.50 (s, 4H) | ~52 | - |
| α-H | 3.85 (d, J=4.5 Hz) | ~65 | β-H |
| β-H | 2.10 (m, 1H) | ~38 | α-H, γ-CH₂, γ'-CH₃ |
| γ-CH₂ | 1.35 (m, 1H), 1.15 (m, 1H) | ~25 | β-H, δ-CH₃ |
| γ'-CH₃ | 1.05 (d, J=7.0 Hz) | ~15 | β-H |
| δ-CH₃ | 0.90 (t, J=7.5 Hz) | ~11 | γ-CH₂ |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis of this compound and its Complexes
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. researchgate.netpurechemistry.org For this compound, this technique provides an unambiguous three-dimensional structure, confirming not only the connectivity but also the precise spatial arrangement of the atoms, including the stereochemistry at both chiral centers of the allo-isoleucine moiety. researchgate.net
The determination of the absolute structure is typically achieved by analyzing the anomalous dispersion of X-rays, where the measured intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) are not identical for a non-centrosymmetric crystal. rsc.orgthieme-connect.de The Flack parameter, derived from this data, provides a reliable indicator of the correct enantiomeric form. rsc.org
Beyond absolute configuration, X-ray analysis provides a wealth of solid-state structural information, including:
Precise bond lengths, bond angles, and torsion angles. tandfonline.com
The conformation of the molecule in the crystalline state.
Details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. researchgate.nettandfonline.com
This information is invaluable for understanding the physical properties of the solid material.
Table 3: Hypothetical Crystallographic Data for this compound This table contains hypothetical data for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.56 |
| b (Å) | 12.45 |
| c (Å) | 9.21 |
| β (°) | 105.3 |
| Volume (ų) | 947.2 |
| Z (molecules/unit cell) | 2 |
| Flack Parameter | 0.05(3) |
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Determination of this compound
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and enantiomeric excess of this compound. A typical method for chemical purity involves reversed-phase chromatography on a C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector. This setup effectively separates the main compound from non-chiral impurities, allowing for quantification of purity as a percentage of the total peak area.
Determining the enantiomeric excess requires a chiral separation method. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC. wikipedia.orgchiralpedia.comcsfarmacie.cz These phases create a chiral environment that allows for differential interaction with the enantiomers of a analyte, resulting in different retention times. wikipedia.org
For amino acid derivatives like allo-Ile-isoindoline, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are often effective. chiralpedia.comsigmaaldrich.com The separation relies on a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector of the CSP. wikipedia.org A successful chiral HPLC method would resolve the four possible stereoisomers: (2S,3S)-Ile-isoindoline, (2R,3R)-Ile-isoindoline, (2S,3R)-allo-Ile-isoindoline (the target), and (2R,3S)-allo-Ile-isoindoline. This allows for the precise calculation of the enantiomeric excess of the desired allo-isomer.
Table 4: Representative Chiral HPLC Separation Data This table contains hypothetical data for illustrative purposes.
| Stereoisomer | Retention Time (min) |
| (2R,3S)-allo-Ile-isoindoline | 10.2 |
| (2S,3R)-allo-Ile-isoindoline | 12.5 |
| (2R,3R)-Ile-isoindoline | 14.8 |
| (2S,3S)-Ile-isoindoline | 16.1 |
While allo-Ile-isoindoline possesses a UV-active isoindoline core, enhanced detection sensitivity and selectivity can be achieved through derivatization, particularly for analyzing trace amounts or related amino acid impurities that may lack a strong chromophore. actascientific.comactascientific.com Both pre- and post-column derivatization strategies are employed. jasco-global.comgrupobiomaster.com
A highly relevant pre-column derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts rapidly with primary amines (like the one in the allo-isoleucine moiety if it were a free amino acid impurity) in the presence of a thiol to form a highly fluorescent isoindole derivative. libretexts.orgchromatographyonline.comchromatographyonline.commdpi.com This allows for extremely sensitive detection using a fluorescence detector. libretexts.org
Pre-column derivatization: The reaction is performed before the sample is injected into the HPLC. This method is widely used and can be automated. actascientific.comjasco-global.comshimadzu.com
Post-column derivatization: The derivatizing reagent is added to the column effluent after separation. This approach is advantageous as it avoids potential chromatographic issues with the derivatives themselves and is insensitive to the sample matrix. actascientific.comgrupobiomaster.com
These techniques are especially powerful for quantifying any residual free allo-isoleucine or other amino acid impurities that may be present from the synthesis.
Structure Activity Relationship Sar and Molecular Design Principles for Allo Ile Isoindoline Hcl Analogs
Elucidation of Key Structural Motifs and Pharmacophores Governing DPP8/9 Inhibition by allo-Ile-isoindoline HCl
The inhibitory activity of this compound against Dipeptidyl Peptidases 8 and 9 (DPP8 and DPP9) is governed by specific structural components that function as key pharmacophores. The molecule is essentially a dipeptide derivative, where the isoindoline (B1297411) ring acts as the P1 residue and the allo-isoleucine moiety serves as the P2 residue. researchgate.netuantwerpen.be
The isoindoline moiety is a critical determinant for selectivity towards DPP8 and DPP9. uantwerpen.be This structural feature is recognized by the S1 pocket of the enzymes. Modifications to this ring system have been a central focus in developing analogs with altered potency and selectivity. In contrast to inhibitors designed for DPP4, which often feature a pyrrolidine (B122466) ring, the isoindoline structure generally confers poor inhibition of DPP4, thereby contributing to the selective profile of allo-Ile-isoindoline for DPP8/9. uantwerpen.be
The allo-isoleucine residue is the P2 component, interacting with the S2 pocket of the enzymes. Its specific stereochemistry and branched alkyl side chain are crucial for establishing the necessary interactions within the active site to achieve potent inhibition. uantwerpen.bevulcanchem.com The primary amine of the allo-isoleucine is essential for the molecule's interaction with the enzyme's catalytic triad (B1167595). The combination of the isoindoline at P1 and allo-isoleucine at P2 creates a potent and selective pharmacophore for dual inhibition of DPP8 and DPP9. vulcanchem.comnih.gov
Impact of Stereochemistry, particularly at the allo-Isoleucine Moiety, on Inhibitory Potency and Selectivity
Stereochemistry is a paramount factor in the biological activity of this compound, with the configuration of the allo-isoleucine moiety being particularly decisive. vulcanchem.com The IUPAC name, (2S,3R)-2-Amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-pentanone hydrochloride, specifies the precise stereochemical arrangement. medkoo.com The "allo" prefix denotes an unnatural stereoisomer of isoleucine, which is critical for the compound's high affinity and selective inhibition of DPP8 and DPP9. vulcanchem.comresearchgate.net
The specific (2S,3R) configuration allows for an optimal fit within the catalytic sites of DPP8 and DPP9, maximizing the interactions that lead to inhibition. Any deviation from this stereochemical arrangement can lead to a significant loss of inhibitory potency. This high degree of stereospecificity is a hallmark of enzyme-inhibitor interactions, where the three-dimensional arrangement of atoms dictates the binding affinity.
Rational Design and Synthesis of Selective this compound Analogs for Differential DPP Enzyme Targeting
The allo-Ile-isoindoline scaffold has served as a foundational template for the rational design of new analogs aimed at achieving even greater selectivity, particularly in differentiating between DPP8 and DPP9. researchgate.netvulcanchem.com Researchers have systematically modified both the P1 isoindoline ring and the P2 allo-isoleucine residue to probe the structure-activity relationships. researchgate.netmdpi.com
One strategy involved the synthesis of a series of substituted isoindolines as modified analogs of the parent compound. researchgate.net This effort led to the identification of compound 8j , which proved to be a potent and selective dual inhibitor of DPP8/9 while exhibiting low activity against the related enzyme DPP II. researchgate.net
Another successful approach used the DPP4 inhibitor vildagliptin (B1682220), which has some affinity for DPP8/9, as a starting point. researchgate.netuantwerpen.be By replacing vildagliptin's cyanopyrrolidine moiety with an isoindoline ring and making other modifications, scientists aimed to engineer out the DPP4 affinity and enhance DPP9 selectivity. This research was highly successful, culminating in the development of compound 42 . This novel analog displayed a remarkable 176-fold selectivity for DPP9 over DPP8, demonstrating that targeted modifications to the isoindoline scaffold can effectively tune the inhibitor's profile from a dual inhibitor to a highly selective single-target agent. researchgate.net The synthesis of these analogs typically employs standard peptide coupling chemistry to link the isoindoline core with the desired amino acid or peptide side chain. mdpi.com
| Compound | Description | DPP8 IC₅₀ (nM) | DPP9 IC₅₀ (nM) | DPP9/DPP8 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| allo-Ile-isoindoline | Reference dual DPP8/9 inhibitor | - | - | Limited preference for DPP8 over DPP9 | uantwerpen.be |
| Compound 42 | Vildagliptin-derived isoindoline analog | 600 | 3 | 176-fold (for DPP9) | researchgate.net |
| 1G244 | Structurally unrelated DPP8/9 inhibitor | - | - | - | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to better understand the structural requirements for potent DPP8 inhibition among isoindoline derivatives. figshare.com A 3D-QSAR study, combined with pharmacophore modeling and molecular dynamics simulations, investigated the interaction patterns for various DPP8 inhibitors, including those based on the isoindoline scaffold. figshare.com
These computational models provided significant insights into the key interactions within the enzyme's active site. The results highlighted the critical role of specific amino acid residues—namely Glu 275, Glu 276, and Tyr 788 —in the active site of DPP8 for its interaction with inhibitors. figshare.com The models help to rationalize the observed inhibitory activities and provide a predictive framework for designing new compounds.
By creating a comparative platform for the effectiveness of major DPP8 inhibitors, these QSAR studies serve as a powerful tool in medicinal chemistry. figshare.com They allow for the virtual screening of new potential inhibitors and guide the synthesis of novel derivatives with potentially higher affinity and improved selectivity, accelerating the drug discovery process. For instance, such computational approaches led to the introduction of a new derivative of the inhibitor 1G244 with a predicted higher affinity for DPP8 than previously studied compounds. figshare.com While many QSAR studies focus on the more common DPP4 inhibitors nih.govnih.gov, the work on isoindoline derivatives for DPP8/9 demonstrates the utility of these methods for achieving selectivity within this enzyme subfamily.
Molecular and Cellular Mechanism Investigations of Allo Ile Isoindoline Hcl Action
Biochemical Characterization of DPP8/9 Enzyme Inhibition Kinetics by allo-Ile-isoindoline HCl
This compound is recognized as a selective inhibitor of both DPP8 and DPP9. frontiersin.orgmedkoo.com While it is a competitive inhibitor of DPP9, it acts as an irreversible, slow and tight-binding competitive inhibitor of DPP8. frontiersin.org This dual inhibitory action is crucial for its biological effects.
Studies have reported IC50 values for the allo-isoleucyl isoindoline (B1297411) derivative of 38 nM for DPP8 and 55 nM for DPP9. diabetesjournals.org In cellular assays, allo-Ile-isoindoline induced cell death in control THP-1 cells with an IC50 value between 2.5 and 18.7 μM. nih.gov However, its efficacy can be limited by poor membrane penetration, which results in a weaker inhibitory effect on DPP8/9 within the cytoplasm. frontiersin.org
Molecular Interactions and Binding Dynamics of this compound with Target Enzymes
The binding of this compound to DPP8 and DPP9 is a key molecular event that triggers downstream cellular responses. DPP9 is known to form a complex with the inflammasome sensor NLRP1 and the related protein CARD8, preventing their activation. uantwerpen.be The binding of an inhibitor like this compound is thought to disrupt this complex, initiating inflammasome activation. uantwerpen.be
While the isoindoline moiety of this compound interacts with highly conserved residues in the S1 pocket of DPP4, DPP8, and DPP9, the compound exhibits a preference for DPP8 and DPP9. uantwerpen.be This selectivity is not fully explained by the interactions within the S1 pocket alone, suggesting that other structural features of the inhibitor and the enzymes contribute to the binding affinity and selectivity. uantwerpen.be
Elucidation of this compound-Induced Pyroptosis Pathways
The inhibition of DPP8 and DPP9 by this compound is a potent trigger of pyroptosis, a lytic and inflammatory form of programmed cell death. nih.govmdpi.com This pathway is particularly active in monocytes and macrophages. mdpi.com
Activation of Pro-Caspase-1 and Gasdermin D by this compound
A critical step in this compound-induced pyroptosis is the activation of pro-caspase-1. nih.govnih.gov Unlike canonical inflammasome activation, DPP8/9 inhibition leads to the activation of the pro-caspase-1 zymogen without its autoproteolysis into the mature caspase-1 enzyme. nih.govnih.gov This activated pro-caspase-1 then cleaves Gasdermin D (GSDMD). nih.gov The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cellular contents. mdpi.comresearchgate.net
Role of Inflammasome Components (e.g., NLRP1, CARD8) in this compound-Mediated Cellular Responses
The activation of pro-caspase-1 by DPP8/9 inhibition is mediated by the inflammasome sensors NLRP1 and CARD8. uantwerpen.benih.gov DPP9 is believed to act as an endogenous inhibitor of NLRP1 and CARD8. mhlw.go.jp By binding to DPP9, this compound disrupts this inhibitory interaction, leading to the activation of the NLRP1 or CARD8 inflammasomes. uantwerpen.bemhlw.go.jp This activation is cell-type dependent and ultimately results in pro-caspase-1 activation and pyroptosis. uantwerpen.be
Modulation of Cellular Signaling Networks by this compound in Specific Cell Lineages (e.g., monocytes, macrophages, leukemia cells)
The effects of this compound are particularly pronounced in specific cell lineages. In monocytes and macrophages, DPP8/9 inhibition is a strong inducer of pyroptosis. nih.govmdpi.com This has significant implications for immune responses, as pyroptosis leads to the release of pro-inflammatory cytokines. mdpi.com
In the context of cancer, DPP8/9 inhibitors like allo-Ile-isoindoline have been shown to induce pyroptosis in acute myeloid leukemia (AML) cell lines and primary AML samples. mdpi.commhlw.go.jp This suggests a potential therapeutic avenue for this type of cancer. Research has also indicated that DPP8/9 inhibition can induce cell death in multiple myeloma cells. mhlw.go.jp
Omics-Based Approaches (e.g., Proteomics, Metabolomics, Transcriptomics) to Profile this compound's Biological Perturbations
While specific omics-based studies focused solely on this compound are not extensively detailed in the provided search results, the broader field of metabolomics and proteomics offers powerful tools to understand the global cellular changes induced by this compound.
Metabolomics: Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry can be used to analyze changes in the cellular metabolome following treatment with this compound. tandfonline.comtandfonline.com This could reveal alterations in amino acid metabolism and other key metabolic pathways affected by DPP8/9 inhibition. science.gov
Proteomics: Proteomic approaches can identify changes in protein expression and post-translational modifications. For instance, methods to detect protein-protein interactions could further elucidate the complexes formed by DPP8 and DPP9 and how they are disrupted by this compound. uni-rostock.de
These omics strategies hold the potential to provide a comprehensive, systems-level understanding of the biological perturbations caused by this compound, complementing the targeted mechanistic studies. science.gov
Theoretical and Computational Chemistry Studies of Allo Ile Isoindoline Hcl
Quantum Chemical Calculations of Electronic Structure and Reactivity of allo-Ile-isoindoline HCl
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related isoindoline (B1297411) derivatives and DPP inhibitors. pharmakonpress.gracs.org
These calculations typically involve geometry optimization of the molecule to find its most stable conformation, followed by the computation of various molecular and electronic properties. acs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. pharmakonpress.gr
For isoindoline derivatives, DFT analyses have been used to calculate these frontier molecular orbitals, as well as other reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. pharmakonpress.gracs.org These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for understanding its interaction with biological targets. acs.org For instance, a study on isoindoline-1,3-dione derivatives utilized DFT to investigate their molecular and electronic properties, which helped in understanding their antimycobacterial activity. acs.org
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for an Isoindoline Derivative (based on reported data for similar compounds)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.228 eV pharmakonpress.gr |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.102 eV pharmakonpress.gr |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | -0.126 eV pharmakonpress.gr |
| Ionization Potential (I) | The minimum energy required to remove an electron | 0.228 eV pharmakonpress.gr |
| Electron Affinity (A) | The energy released when an electron is added | 0.102 eV pharmakonpress.gr |
| Global Hardness (η) | Resistance to change in electron distribution | 0.063 researchgate.net |
| Global Softness (S) | The inverse of global hardness | Not specified |
| Electronegativity (χ) | The power of an atom to attract electrons to itself | Not specified |
| Chemical Potential (μ) | The negative of electronegativity | Not specified |
Note: The values in this table are illustrative and based on data reported for other isoindoline derivatives. pharmakonpress.grresearchgate.net Specific calculations for this compound would be required for precise values.
Molecular Docking and Ligand-Protein Interaction Profiling of this compound with DPP Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are pivotal for understanding its binding mode within the active sites of DPP enzymes, particularly DPP8 and DPP9, for which it shows selectivity. diabetesjournals.orgresearchgate.net
Such studies involve docking the 3D structure of this compound into the crystal structures of the target DPP enzymes. The results of these simulations provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the isoindoline moiety of the inhibitor is expected to occupy a specific pocket within the enzyme's active site.
Table 2: Potential Interacting Residues of this compound within a DPP Active Site (Hypothetical)
| Interaction Type | Potential Amino Acid Residues | Moiety of this compound Involved |
| Hydrogen Bonding | Glutamic Acid (Glu), Tyrosine (Tyr), Asparagine (Asn) | Amino group, Carbonyl group |
| Hydrophobic Interactions | Valine (Val), Leucine (Leu), Phenylalanine (Phe) | Isoleucine side chain, Isoindoline ring |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Isoindoline ring |
Note: This table is a hypothetical representation of potential interactions based on general knowledge of DPP inhibitor binding. mdpi.com
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Selectivity of this compound
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interactions compared to the static view provided by molecular docking. MD simulations track the movements of atoms and molecules over time, providing valuable information on the conformational flexibility of both the inhibitor and the protein, the stability of the binding pose, and the thermodynamics of binding. acs.org
For this compound, MD simulations can be employed to investigate why it selectively inhibits DPP8 and DPP9. By simulating the inhibitor in complex with different DPP enzymes, researchers can analyze the dynamic behavior of the system and identify the factors contributing to binding selectivity. uantwerpen.be A study on vildagliptin-derived isoindoline inhibitors used MD simulations to understand their selectivity for DPP8/9 over DPP4. uantwerpen.be The simulations revealed that the isoindoline ring of the inhibitor showed different dynamic behavior in the S1 pocket of DPP4 compared to DPP8/9, leading to a less stable binding in DPP4. uantwerpen.be
These simulations can also be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) are analyzed to assess the stability and conformational changes of the protein-ligand complex throughout the simulation. mdpi.com
Prediction of Spectroscopic Properties and Reaction Pathways for this compound
Quantum chemical calculations can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.org These theoretical predictions can be compared with experimental spectra to confirm the structure and purity of the synthesized compound. A study on isoindoline-1,3-diones demonstrated the use of DFT to calculate theoretical vibrational (IR) and isotropic (1H and 13C NMR) values. acs.org
Furthermore, computational methods can be employed to investigate potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the reaction mechanism and kinetics. While specific studies on the reaction pathways of this compound are not prevalent, the general methodology is well-established in computational organic chemistry. epfl.ch
Preclinical in Vitro and in Vivo Biological Evaluation of Allo Ile Isoindoline Hcl Mechanistic Focus
Development of Robust High-Throughput Screening Assays for allo-Ile-isoindoline HCl Activity
High-throughput screening (HTS) represents a foundational technology in the early stages of drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. alitheagenomics.com These automated assays are crucial for identifying "hits"—compounds that exhibit a desired activity, which can then be optimized into lead compounds for further development. alitheagenomics.com HTS can be broadly categorized into two types: biochemical assays and cell-based assays. alitheagenomics.com
For a compound like this compound, which is known to target dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9), the development of robust HTS assays would focus on measuring the inhibition of these specific enzymes. vulcanchem.com
Biochemical Assays: These assays would typically use purified, recombinant DPP8 and DPP9 enzymes. alitheagenomics.com A common approach involves a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The activity of this compound would be quantified by its ability to prevent this cleavage, resulting in a reduced fluorescent signal. Such assays can be adapted for high-throughput formats using 96-, 384-, or even 1536-well microplates to screen large compound libraries efficiently. pharmaron.comnih.gov The development process involves optimizing reagent stability, enzyme concentration, and incubation times to ensure the assay is sensitive and reproducible, often measured by quality control parameters like the Z'-score. pharmaron.com
Cell-Based Assays: These assays measure the effect of a compound within a living cell, providing insights into its permeability, stability, and potential cytotoxicity. alitheagenomics.com For this compound, a cell-based HTS campaign could involve engineering a cell line to overexpress DPP8 or DPP9. The assay could then measure a downstream consequence of DPP8/9 inhibition, such as the activation of a reporter gene or the induction of a specific cellular event like pyroptosis. pharmaron.com High-content screening (HCS), an advanced form of cell-based assay, utilizes automated microscopy to acquire high-resolution images, allowing for detailed analysis of cellular changes, such as protein translocation or morphological shifts indicative of specific cell death pathways. upmbiomedicals.com
The ultimate goal of these HTS assays is to identify and characterize potent and selective inhibitors, distinguishing the activity of compounds like this compound from other closely related enzymes. nih.gov
Comparative Pharmacological Profiling of this compound and Related DPP Inhibitors in Isolated Enzyme Systems and Cell Lines
This compound is characterized as an irreversible and selective inhibitor of DPP8 and DPP9. vulcanchem.commedkoo.com Its pharmacological profile is best understood when compared to other inhibitors of the dipeptidyl peptidase (DPP) family, which includes enzymes like DPP4 and DPP7 that have distinct biological functions. nih.govdiabetesjournals.org This comparative analysis in isolated enzyme systems and various cell lines has been crucial in elucidating the specific consequences of DPP8/9 inhibition. nih.govpsu.edu
This compound demonstrates high selectivity for DPP8 and DPP9, with significantly less activity against other related peptidases like DPP4. diabetesjournals.org For example, one study reported IC50 values of 38 nM and 55 nM for DPP8 and DPP9, respectively, while the IC50 for other related peptidases was greater than 10 µM. diabetesjournals.org This selectivity makes it a valuable research tool to differentiate the biological roles of DPP8/9 from DPP4. vulcanchem.com
The compound's effects have been contrasted with other DPP inhibitors in numerous studies:
Val-boroPro (Talabostat): A non-selective inhibitor of several post-proline cleaving serine proteases, including DPP4, DPP7, DPP8, and DPP9. nih.govnih.gov
1G244: A potent and selective DPP8/9 inhibitor. nih.govnih.gov
Sitagliptin and Vildagliptin (B1682220): Potent DPP4 inhibitors, though vildagliptin also shows some inhibitory activity against DPP8/9 at higher concentrations. nih.gov
In cell-based assays, the selective nature of this compound is evident. In acute myeloid leukemia (AML) and monocyte cell lines (e.g., THP-1), treatment with this compound induces a specific form of cell death called pyroptosis. nih.govnih.gov This effect is also seen with other DPP8/9 inhibitors but not with selective DPP4 inhibitors like sitagliptin. nih.gov Crucially, in THP-1 cells where DPP8 and DPP9 have been knocked out, this compound fails to induce cell death, confirming that its cytotoxic effects are mediated directly through the inhibition of DPP8/9. nih.gov
Interactive Table: Comparative Inhibitory Profile of DPP Inhibitors
| Compound | Primary Target(s) | Reported IC50 for DPP8 (nM) | Reported IC50 for DPP9 (nM) | Selectivity Profile | Reference(s) |
| This compound | DPP8, DPP9 | 38 | 55 | Selective for DPP8/9 over DPP4 and other peptidases. | diabetesjournals.org |
| Val-boroPro | DPP4, DPP7, DPP8, DPP9 | - | - | Non-selective post-proline cleaving protease inhibitor. | nih.gov, nih.gov |
| 1G244 | DPP8, DPP9 | - | - | Selective for DPP8/9. | nih.gov, nih.gov |
| Vildagliptin | DPP4 (also DPP8/9) | - | - | Potent DPP4 inhibitor with off-target activity on DPP8/9. | nih.gov |
| Sitagliptin | DPP4 | - | - | Selective DPP4 inhibitor with no significant DPP8/9 activity. | nih.gov |
Mechanistic In Vivo Studies of this compound in Animal Models
Mechanistic in vivo studies, primarily in rodent models, have been employed to understand the physiological and cellular consequences of DPP8/9 inhibition by compounds including this compound. nih.govresearchgate.net These studies have been instrumental in linking the enzymatic inhibition observed in vitro to systemic and tissue-specific responses. researchgate.net
The primary mechanism of action for DPP8/9 inhibitors like this compound is the induction of pyroptosis, a pro-inflammatory form of programmed cell death. nih.govmdpi.com This process is initiated by the engagement and inhibition of the DPP8 and DPP9 enzymes. nih.gov
In preclinical models, inhibition of DPP8/9 leads to the activation of the CARD8 (in humans) inflammasome. nih.govresearchgate.net DPP8/9 normally interacts with CARD8, keeping it in an inactive state. nih.govmdpi.com Upon inhibition by a compound such as this compound, CARD8 is released, which in turn triggers the auto-activation of pro-caspase-1 into its active form, caspase-1. nih.govmdpi.com
Active caspase-1 is a key biomarker of this pathway activation. nih.gov It acts on several substrates, most notably:
Gasdermin D (GSDM-D): Cleavage of GSDM-D by caspase-1 generates an N-terminal fragment that oligomerizes and forms pores in the cell membrane, leading to cell lysis and pyroptotic death. nih.govresearchgate.net
Pro-inflammatory Cytokines: Caspase-1 cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. nih.govmdpi.com The release of these cytokines from the lysed cell stimulates a potent inflammatory response. nih.govmdpi.com
Studies using the non-selective DPP inhibitor Val-boroPro in mice have shown increased serum levels of cytokines like G-CSF and Cxcl1, which are thought to drive anti-tumor immune responses. nih.gov While the primary effect of direct DPP8/9 inhibition is the release of pre-existing intracellular contents like pro-IL-1β through lytic cell death, the subsequent inflammatory cascade can modulate a wider range of biomarkers. nih.gov
The cellular response to DPP8/9 inhibition by this compound and related compounds is most prominently observed in immune cells. nih.govnih.gov The pyroptosis pathway triggered by these inhibitors is particularly active in monocytes and macrophages. nih.govmdpi.com In animal models of acute myeloid leukemia (AML), DPP8/9 inhibitors have been shown to induce pyroptosis in AML cell lines and primary patient samples, highlighting a potential therapeutic vulnerability. nih.govnih.gov
The activation of this pathway has been demonstrated in various immune system components:
Monocytes and Macrophages: These cells are highly sensitive to DPP8/9 inhibitor-induced pyroptosis. nih.govnih.gov
T-lymphocytes: Both CD4+ and CD8+ T cells have also been found to be sensitive to DPP8/9 inhibitors, undergoing pyroptosis through a CARD8-mediated mechanism in human cells. researchgate.net However, the sensitivity can vary significantly between species and the activation state of the T-cells, with activated human T-cells showing resistance. researchgate.net
Dendritic Cells: DPP8/9 activity has been observed to be upregulated during the differentiation of dendritic cells, and inhibitors can trigger lytic cell death in these cells as well. researchgate.net
The investigation in animal tissues confirms that the inhibition of DPP8/9 is associated with a potent, specific, and lytic cellular response in key components of the immune system, driven by the caspase-1/GSDM-D pathway. diabetesjournals.orgnih.gov
Interactive Table: Summary of Cellular Responses to DPP8/9 Inhibition
| Cell Type | Key Pathway Activated | Primary Cellular Response | Key Mediators | Reference(s) |
| Monocytes / Macrophages | Canonical Inflammasome | Pyroptosis (lytic cell death) | DPP8/9, CARD8, Caspase-1, GSDM-D | nih.gov, nih.gov, mdpi.com |
| Myeloid Leukemia Cells (AML) | Canonical Inflammasome | Pyroptosis | DPP8/9, CARD8, Caspase-1, GSDM-D | nih.gov, nih.gov |
| T-Lymphocytes (Human) | Canonical Inflammasome | Pyroptosis (sensitivity varies) | DPP8/9, CARD8 | researchgate.net |
| Dendritic Cells | Canonical Inflammasome | Lytic Cell Death | DPP8/9 | researchgate.net |
Target Engagement and Biomarker Modulation in Preclinical Models
Metabolic Fate and Biotransformation Pathways of this compound in Preclinical Biological Systems
Detailed studies on the metabolic fate, pharmacokinetic profile, and specific biotransformation pathways of this compound in preclinical biological systems are not extensively reported in the publicly available scientific literature. As a selective inhibitor primarily used in research settings to probe the function of DPP8 and DPP9, its development has focused more on its pharmacodynamic and mechanistic properties rather than on comprehensive metabolic profiling. vulcanchem.compsu.edu
Generally, the metabolism of a xenobiotic compound like this compound would be investigated in preclinical systems using liver microsomes, hepatocytes, and in vivo animal models to identify major metabolites and clearance pathways. The structure of the compound, featuring an isoindoline (B1297411) ring system and an allo-isoleucine moiety, suggests potential sites for metabolic modification. vulcanchem.com Phase I metabolism could involve oxidation or hydrolysis, while Phase II metabolism would likely involve conjugation reactions to enhance water solubility and facilitate excretion. However, without specific experimental data, any discussion of its biotransformation remains speculative. Further research would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Emerging Research Frontiers and Methodological Advancements for Allo Ile Isoindoline Hcl
Integration of Artificial Intelligence and Machine Learning in allo-Ile-isoindoline HCl Discovery and Optimization
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
| Lead Optimization | Using predictive models to design analogs with improved properties such as higher potency, greater selectivity, or better metabolic stability. | Generation of novel this compound derivatives with superior selectivity for DPP9 over DPP8, or vice-versa. |
| Virtual Screening | Computationally screening large chemical databases to identify new scaffolds that could inhibit DPP8/9. | Discovery of entirely new classes of DPP8/9 inhibitors beyond the isoindoline (B1297411) framework. |
| De Novo Design | Generating novel molecular structures from scratch that are predicted to bind to the active site of DPP8 or DPP9. | Creation of innovative inhibitors with unique chemical structures and potentially new mechanisms of action. |
| Polypharmacology Prediction | Predicting the full spectrum of a compound's biological targets to anticipate both therapeutic effects and potential side effects. | A more complete understanding of the biological effects of this compound beyond DPP8/9 inhibition. |
Development of Chemical Probes and Tools Based on this compound for Biological System Interrogation
The next frontier lies in modifying the this compound structure to create more sophisticated chemical probes. The isoindole and isoindoline scaffolds have been successfully used to develop fluorescent probes for detecting specific biological molecules or processes. chim.itrsc.org By conjugating this compound with a fluorophore, it could be transformed into an activity-based probe (ABP). Such a probe would not only bind to DPP8/9 but also allow for visualization of the active enzymes within cells or tissues via fluorescence microscopy, or for their quantification in complex biological samples. frontiersin.org
Table 2: Evolution of this compound as a Research Tool
| Tool Type | Current Application | Future/Emerging Application | Enabling Technology |
| Inhibitor | Selective inhibition of DPP8/9 in in vitro assays to parse out enzyme-specific functions. researchgate.netnih.gov | N/A | Standard organic synthesis. |
| Activity-Based Probe | Not yet developed. | Real-time imaging of active DPP8/9 in living cells; quantification of active enzyme levels in complex mixtures. | Conjugation with reporter tags (e.g., fluorophores, biotin). |
| Molecular Glue Degrader | Not yet developed. | Targeted degradation of DPP8/9 proteins to study the effects of their complete removal, rather than just inhibition. dntb.gov.ua | Incorporation of E3 ligase-binding moieties. |
Interdisciplinary Applications of this compound in Chemical Biology and Protease Research
The high selectivity of this compound makes it an invaluable asset in the interdisciplinary fields of chemical biology and protease research. Its primary application is the functional discrimination between closely related proteases. researchgate.net
A significant area of application is in the study of pyroptosis, a form of inflammatory cell death. Research has shown that inhibiting DPP8/9 with molecules like this compound can trigger pyroptosis in certain cancer cells, particularly acute myeloid leukemia (AML). nih.govmdpi.comresearchgate.net This finding opens up new avenues for cancer research, where inducing cell death in malignant cells is a primary therapeutic goal. In these studies, this compound is used alongside other less selective inhibitors to confirm that the observed cytotoxic effects are specifically due to the inhibition of DPP8/9. nih.gov
Furthermore, it has been utilized in studies of male reproductive tissues to map the localization and activity of DPP8 and DPP9, helping to elucidate their physiological roles in these systems. nih.govresearchgate.net
Table 3: Research Applications of this compound
| Research Field | Specific Application | Key Finding Enabled by the Compound |
| Oncology | Inducing pyroptosis in acute myeloid leukemia (AML) cell lines. nih.govmdpi.com | Confirmed that DPP8/9 inhibition is a viable strategy for triggering cancer cell death. |
| Immunology | Studying the activation of the NLRP1 and CARD8 inflammasomes. mdpi.com | Demonstrated that DPP8/9 activity suppresses inflammasome activation in monocytes. |
| Enzymology | Differentiating DPP family member activity in tissue homogenates. nih.gov | Allowed for the specific measurement of DPP8/9 versus DPP2 and DPP4 activity. |
| Physiology | Mapping enzyme distribution in male reproductive tissues. nih.govresearchgate.net | Helped identify the specific cell types and structures where DPP8 and DPP9 are active. |
Ethical Considerations in Fundamental Research on Chemical Compounds with Biological Activity
Fundamental research on bioactive compounds like this compound is governed by a robust framework of ethical principles designed to ensure the integrity of the research and the welfare of any subjects involved. solubilityofthings.comnih.gov These principles are critical when investigating a compound with potent and specific biological effects.
Key ethical tenets include:
Honesty and Integrity : Researchers are obligated to report data accurately and transparently, without fabrication or misrepresentation. nih.gov This includes providing sufficient detail in publications to allow other researchers to replicate the work.
Objectivity : Experimental design and data interpretation should be free from bias. nih.gov Any potential conflicts of interest, such as funding sources or financial relationships, must be disclosed. acs.org
Animal Welfare : When animal models are necessary, research must be planned to minimize pain and distress. ffhdj.com Protocols typically require approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board, and researchers must adhere to guidelines such as the ARRIVE guidelines for reporting animal experiments. benthamscience.com
Human Subjects Protection : Although fundamental research on this compound may not directly involve humans, any future translational studies would require strict adherence to principles outlined in the Declaration of Helsinki. mdpi.com This includes obtaining informed consent from all participants, ensuring confidentiality, and undergoing review by a research ethics committee. solubilityofthings.comcsic.es
Responsible Publication : Authorship should accurately reflect intellectual contributions, and all sources must be appropriately cited to avoid plagiarism. The scientific community relies on the peer-review process to vet the quality and validity of research before publication. uochb.cz
The investigation of a potent protease inhibitor like this compound underscores the responsibility of the scientific community to conduct research that is not only innovative but also ethically sound and socially responsible. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing allo-Ile-isoindoline HCl with high purity?
- Methodological Answer : Optimize synthesis using stepwise purification (e.g., recrystallization, column chromatography) and validate purity via melting point analysis and HPLC (≥95% purity threshold). Ensure stoichiometric ratios of precursors are calibrated under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and elemental analysis .
- Key Considerations : Include reaction time, temperature, and solvent selection (e.g., anhydrous DMF for nucleophilic substitutions). Replicate protocols from analogous isoindoline derivatives, adjusting for steric effects of the allo-Ile substituent .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer : Apply advanced spectral deconvolution techniques (e.g., DOSY NMR) to distinguish overlapping signals caused by diastereomers or conformational flexibility. Cross-validate with computational models (DFT-based chemical shift predictions) and alternative characterization (e.g., circular dichroism for chiral centers). Document solvent and temperature effects on signal splitting .
- Case Study : For ambiguous NOE correlations, use variable-temperature NMR to assess dynamic equilibria or rotameric interconversions .
Q. What computational strategies are effective for studying this compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to protein targets, guided by crystallographic data of analogous compounds. Validate with MD simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. Use QSAR models to correlate structural modifications (e.g., substituent electronegativity) with activity .
- Data Integration : Cross-reference with cheminformatics databases (PubChem, ChEMBL) to identify structural analogs and validate hypotheses .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies (ICH Q1A guidelines) using HPLC-MS to monitor decomposition products. For pH stability, prepare buffered solutions (pH 1–12) and analyze aliquots at timed intervals. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- Key Findings : Phosphate buffers may induce hydrolysis; use citrate or acetate buffers for neutral pH ranges .
Q. What methodologies address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) across replicates. Perform meta-analyses of published data to identify confounding variables (e.g., impurity profiles, solvent DMSO%). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to validate mechanisms .
Methodological Best Practices
- Replication : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., catalyst loading, stirring rate) in supplementary materials .
- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis and obtain ethics approval for animal/human protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
